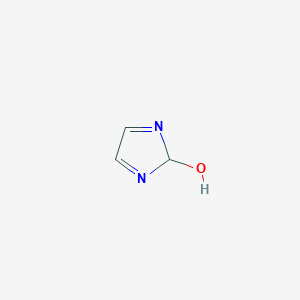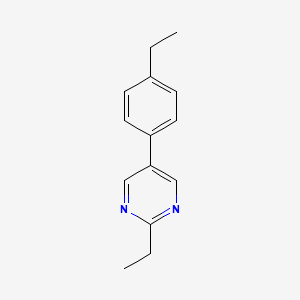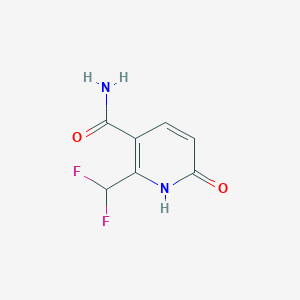
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide is a compound of significant interest in the fields of medicinal and agricultural chemistry. The incorporation of the difluoromethyl group into pyridine derivatives has been shown to enhance the biological activity, metabolic stability, and lipophilicity of the compounds
Preparation Methods
One common method is the direct C-H difluoromethylation of pyridines using difluoromethylation reagents . This process can be achieved through various catalytic and non-catalytic methods, including metal-catalyzed cross-coupling reactions and radical chemistry . Industrial production methods often employ scalable and efficient synthetic routes to ensure high yields and purity of the final product .
Chemical Reactions Analysis
2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide undergoes a variety of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can further enhance the compound’s properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a lead compound for the development of new drugs due to its enhanced biological activity and metabolic stability . Additionally, it is used in the agricultural industry for the development of agrochemicals that can improve crop protection and yield .
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, enhancing the compound’s binding affinity and selectivity . This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(Difluoromethyl)-6-hydroxypyridine-3-carboxamide stands out due to its unique combination of properties. Similar compounds include other difluoromethylated pyridines and fluorinated heterocycles . the specific positioning of the difluoromethyl group and the hydroxyl group in this compound provides it with distinct advantages in terms of biological activity and stability .
Properties
Molecular Formula |
C7H6F2N2O2 |
|---|---|
Molecular Weight |
188.13 g/mol |
IUPAC Name |
2-(difluoromethyl)-6-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C7H6F2N2O2/c8-6(9)5-3(7(10)13)1-2-4(12)11-5/h1-2,6H,(H2,10,13)(H,11,12) |
InChI Key |
QBADYNMKYGZDQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC(=C1C(=O)N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


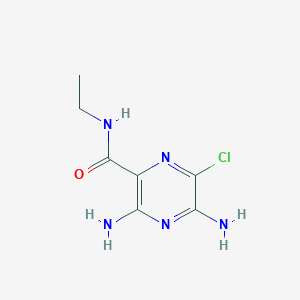
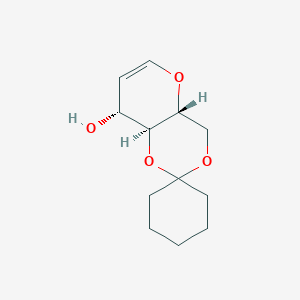
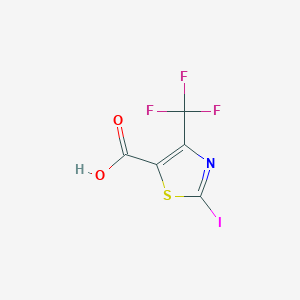

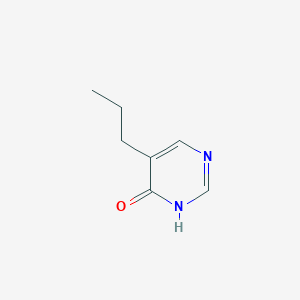
![(3AS,8aR)-1,3a,8-trimethyl-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indol-5-olsulfate](/img/structure/B13097350.png)
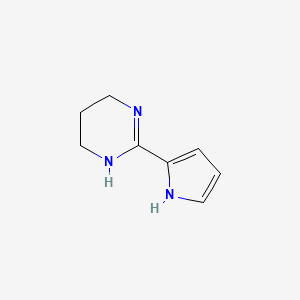
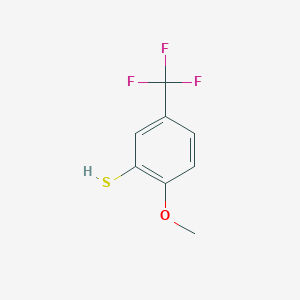
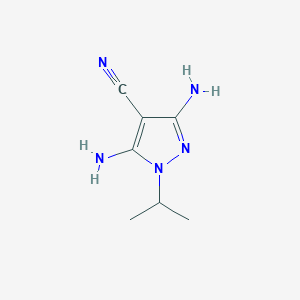
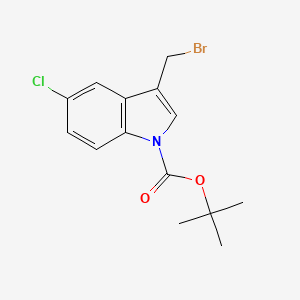
![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
![4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B13097388.png)
